![molecular formula C8H10N2O B359938 4-アミノ-6,7-ジヒドロ-1H-シクロペンタ[B]ピリジン-2(5H)-オン CAS No. 63704-54-1](/img/structure/B359938.png)

4-アミノ-6,7-ジヒドロ-1H-シクロペンタ[B]ピリジン-2(5H)-オン

説明

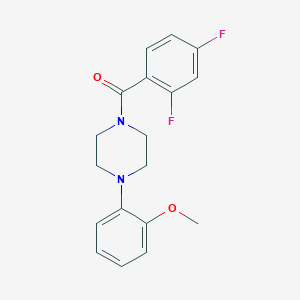

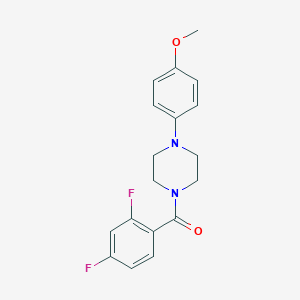

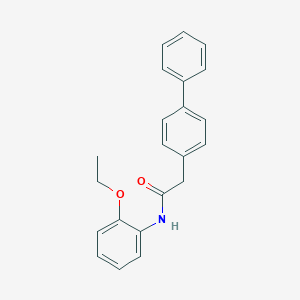

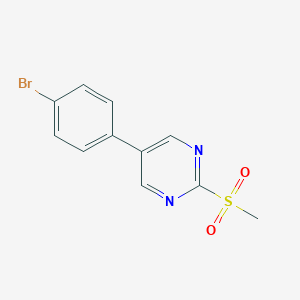

“4-Amino-6,7-dihydro-1H-cyclopenta[B]pyridin-2(5H)-one” is a heterocyclic compound . It is a derivative of 6,7-dihydro-5H-cyclopenta[b]pyridine .

Synthesis Analysis

The synthesis of similar compounds has been achieved through cyclocondensation reactions . For instance, 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives were synthesized through a cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile . The reaction was catalyzed using a sodium alkoxide solution .Molecular Structure Analysis

The molecular structure of these compounds is characterized by a cyclopenta[b]pyridine core . The structure of the compounds correlates well with their efficacy, as revealed by Monte Carlo simulations and DFT calculations .Chemical Reactions Analysis

These compounds have been employed as novel inhibitors for carbon steel corrosion in a molar H2SO4 medium . The corrosion protection proficiency was investigated by electrochemical measurements .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined using various techniques. For instance, the melting point can be determined experimentally . Infrared spectroscopy can provide information about the functional groups present in the compound . Nuclear magnetic resonance (NMR) spectroscopy can provide detailed information about the molecular structure .科学的研究の応用

医薬品化学と創薬

- 抗菌活性: 研究者らは、この化合物の抗菌可能性を探求してきました。 インビトロ研究では、細菌や真菌に対して有望な結果を示しています . さらなる調査により、新しい抗生物質または抗真菌剤が開発される可能性があります。

複素環化学と合成

- 合成経路: 4-アミノ-6,7-ジヒドロ-1H-シクロペンタ[B]ピリジン-2(5H)-オンの合成には、ディムロス転位などの簡便な方法が用いられます。 さらに、関連する縮合複素環(例:チエノピリミジン)はこの化合物を前駆体として合成できます .

生物活性と薬理学

- 細胞毒性: この骨格に基づく誘導体の細胞毒性効果を評価することで、抗がん剤開発のための知見を得ることができます。 例えば、2-フェニル置換アナログは、グリオーマ細胞に対して調べられています .

作用機序

Target of Action

Similar compounds have been employed as inhibitors for carbon steel corrosion .

Mode of Action

The compound interacts with its targets through a process of adsorption. The heteroatoms and conjugated bonds in the compound offer the electron lone pair and form a coordinate bond with vacant d-orbital on the metal interface (i.e., chemisorption) . Furthermore, the protective layer is formed by electrostatic attraction between the charged metal surface and the protonated inhibitor compound via physical adsorption .

Biochemical Pathways

The compound’s mode of action suggests it may influence pathways related to metal corrosion and surface protection .

Result of Action

The compound exhibits superior inhibition efficiency of 97.7% in the presence of 1.0 mM CAPD-1 . This protection was attributed to the compound’s adsorption on the carbon steel surface .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Amino-6,7-dihydro-1H-cyclopenta[B]pyridin-2(5H)-one. For instance, the medium temperature, the charge of the metal surface, and the molecular structure of various efficient groups can affect the compound’s corrosion protection efficiency . The compound should be stored in a cool, dry, well-ventilated warehouse, away from fire and heat sources, and protected from direct sunlight .

将来の方向性

The future directions for research on these compounds could involve further exploration of their potential applications. For instance, their efficacy as corrosion inhibitors suggests potential industrial applications . Additionally, their synthesis and properties could be further optimized to enhance their performance .

生化学分析

Biochemical Properties

4-Amino-6,7-dihydro-1H-cyclopenta[B]pyridin-2(5H)-one plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key enzymes that 4-Amino-6,7-dihydro-1H-cyclopenta[B]pyridin-2(5H)-one interacts with is receptor-interacting protein kinase 1 (RIPK1). This interaction is significant as RIPK1 is involved in necroptosis, a form of programmed cell death. The binding of 4-Amino-6,7-dihydro-1H-cyclopenta[B]pyridin-2(5H)-one to RIPK1 inhibits its activity, thereby preventing necroptosis and promoting cell survival . Additionally, this compound has been shown to interact with other proteins involved in cell signaling pathways, further highlighting its importance in biochemical processes.

Cellular Effects

The effects of 4-Amino-6,7-dihydro-1H-cyclopenta[B]pyridin-2(5H)-one on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-Amino-6,7-dihydro-1H-cyclopenta[B]pyridin-2(5H)-one has been observed to inhibit necroptosis in both human and mouse cellular assays, indicating its potential in preventing cell death and promoting cell survival . Furthermore, it affects gene expression by altering the transcriptional activity of genes involved in cell survival and apoptosis. This modulation of gene expression can lead to changes in cellular metabolism, impacting processes such as energy production and biosynthesis.

Molecular Mechanism

The molecular mechanism of action of 4-Amino-6,7-dihydro-1H-cyclopenta[B]pyridin-2(5H)-one involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules. For example, 4-Amino-6,7-dihydro-1H-cyclopenta[B]pyridin-2(5H)-one binds to the allosteric pocket of RIPK1, inhibiting its kinase activity and preventing the initiation of necroptosis . Additionally, this compound may interact with other enzymes and proteins, either inhibiting or activating their activity, depending on the specific biochemical context. These interactions can lead to changes in gene expression, further influencing cellular processes and functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Amino-6,7-dihydro-1H-cyclopenta[B]pyridin-2(5H)-one have been observed to change over time. This compound exhibits stability under various conditions, but its degradation can occur over extended periods. Studies have shown that 4-Amino-6,7-dihydro-1H-cyclopenta[B]pyridin-2(5H)-one maintains its activity in in vitro assays for several hours, but prolonged exposure can lead to a decrease in its effectiveness . In in vivo studies, the long-term effects of this compound on cellular function have been investigated, revealing that it can have sustained impacts on cell survival and metabolism over time.

Dosage Effects in Animal Models

The effects of 4-Amino-6,7-dihydro-1H-cyclopenta[B]pyridin-2(5H)-one vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit necroptosis and promote cell survival without causing significant adverse effects . At higher doses, toxic effects can be observed, including potential damage to tissues and organs. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications to maximize the benefits of 4-Amino-6,7-dihydro-1H-cyclopenta[B]pyridin-2(5H)-one while minimizing potential risks.

Metabolic Pathways

4-Amino-6,7-dihydro-1H-cyclopenta[B]pyridin-2(5H)-one is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic processes. For instance, the inhibition of RIPK1 by 4-Amino-6,7-dihydro-1H-cyclopenta[B]pyridin-2(5H)-one can lead to changes in the metabolic pathways associated with cell survival and apoptosis . Additionally, this compound may interact with other metabolic enzymes, further affecting cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of 4-Amino-6,7-dihydro-1H-cyclopenta[B]pyridin-2(5H)-one within cells and tissues are critical for its activity and function. This compound is transported across cell membranes through specific transporters and binding proteins, which facilitate its localization to target sites within the cell . Once inside the cell, 4-Amino-6,7-dihydro-1H-cyclopenta[B]pyridin-2(5H)-one can accumulate in specific compartments, such as the cytoplasm or nucleus, where it exerts its biochemical effects. The distribution of this compound within tissues can also influence its overall effectiveness and potential therapeutic applications.

Subcellular Localization

The subcellular localization of 4-Amino-6,7-dihydro-1H-cyclopenta[B]pyridin-2(5H)-one is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, the binding of 4-Amino-6,7-dihydro-1H-cyclopenta[B]pyridin-2(5H)-one to RIPK1 occurs in the cytoplasm, where it inhibits the kinase activity of RIPK1 and prevents necroptosis. Additionally, the localization of this compound to other subcellular compartments can influence its interactions with other biomolecules and its overall biochemical effects.

特性

IUPAC Name |

4-amino-1,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c9-6-4-8(11)10-7-3-1-2-5(6)7/h4H,1-3H2,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BABNDIHHFOPOOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)NC(=O)C=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00980030 | |

| Record name | 4-Amino-6,7-dihydro-5H-cyclopenta[b]pyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00980030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63704-54-1 | |

| Record name | 4-Amino-6,7-dihydro-5H-cyclopenta[b]pyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00980030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-5H,6H,7H-cyclopenta[b]pyridin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-nitrophenyl)acetamide](/img/structure/B359944.png)

![4-[3-(4,5-dihydro-1H-pyrrolo[2,3-c]pyrazol-6-yl)-2,4-dimethylphenyl]sulfonylmorpholine](/img/structure/B359955.png)